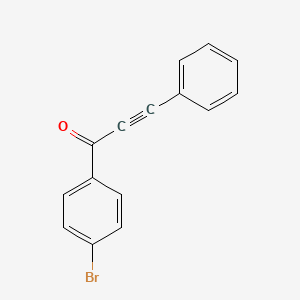
Gallium chloride methoxide (1/1/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gallium chloride methoxide (1/1/2) is a chemical compound that combines gallium, chlorine, and methoxide in a specific stoichiometric ratio. This compound is part of the broader family of gallium alkoxides, which are known for their unique chemical properties and applications in various fields, including catalysis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Gallium chloride methoxide can be synthesized through alcoholysis and transesterification reactions. For instance, gallium alkoxides, such as gallium methoxide, can be prepared by reacting gallium chloride with methanol under controlled conditions . The reaction typically involves the substitution of chloride ions with methoxide ions, resulting in the formation of gallium chloride methoxide.
Industrial Production Methods: Industrial production of gallium chloride methoxide may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Gallium chloride methoxide undergoes various chemical reactions, including:
Substitution Reactions: Where methoxide ions can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: Gallium in the compound can participate in redox reactions, altering its oxidation state.
Coordination Reactions: The compound can form complexes with other ligands, enhancing its reactivity.
Common Reagents and Conditions: Common reagents used in reactions with gallium chloride methoxide include acetyl chloride, which can further modify the compound . Reaction conditions such as solvent choice, temperature, and reaction time are crucial for achieving desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, treating gallium chloride methoxide with acetyl chloride can yield halide alkoxides of gallium .
Wissenschaftliche Forschungsanwendungen
Gallium chloride methoxide has several applications in scientific research:
Wirkmechanismus
The mechanism by which gallium chloride methoxide exerts its effects involves its ability to act as a Lewis acid, facilitating various chemical reactions. In biological systems, gallium can mimic iron, disrupting iron-dependent processes in pathogens and cancer cells . This disruption can lead to the inhibition of bacterial growth and the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Gallium(III) Chloride: A closely related compound with similar Lewis acid properties.
Gallium Alkoxides: Other alkoxides of gallium, such as gallium ethoxide, share similar reactivity and applications.
Uniqueness: Gallium chloride methoxide is unique due to its specific combination of chloride and methoxide ligands, which confer distinct reactivity and solubility properties. This makes it particularly useful in certain catalytic and synthetic applications where other gallium compounds may not be as effective.
Eigenschaften
CAS-Nummer |
21907-51-7 |
|---|---|
Molekularformel |
C2H6ClGaO2 |
Molekulargewicht |
167.24 g/mol |
IUPAC-Name |
chloro(dimethoxy)gallane |
InChI |
InChI=1S/2CH3O.ClH.Ga/c2*1-2;;/h2*1H3;1H;/q2*-1;;+3/p-1 |
InChI-Schlüssel |
XQTLBMSCZOCLSE-UHFFFAOYSA-M |
Kanonische SMILES |
CO[Ga](OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


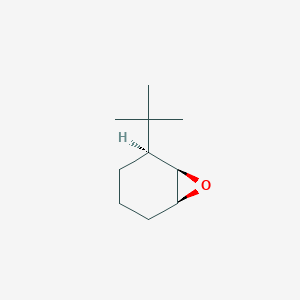
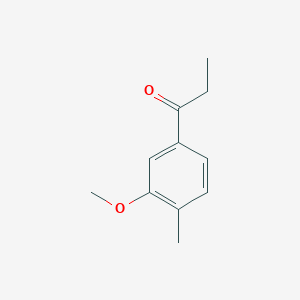

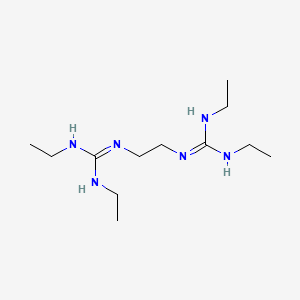
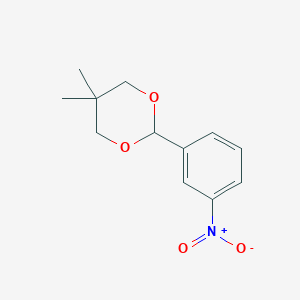

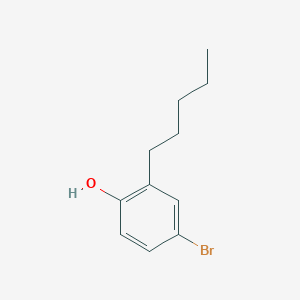
![4-[(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methyl]-2-methoxyphenol](/img/structure/B14710557.png)
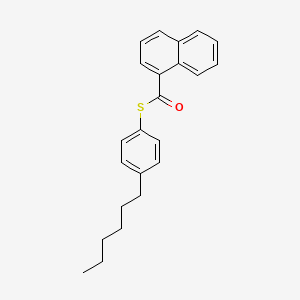

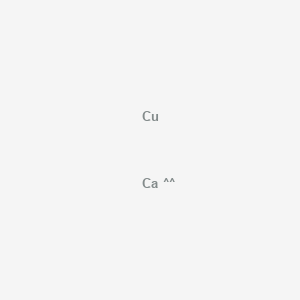
![1,4,6a-Trimethyl-4-(3-oxobutyl)decahydrocyclopenta[f]isochromene-2,7-dione](/img/structure/B14710576.png)
